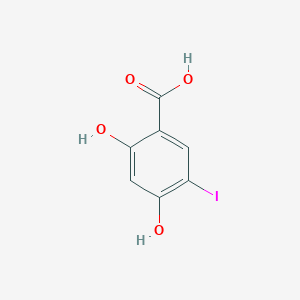

2,4-Dihydroxy-5-iodobenzoic acid

Descripción general

Descripción

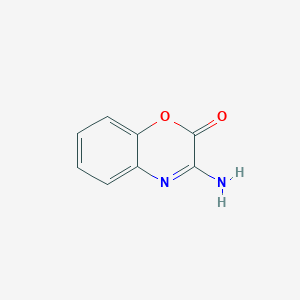

2,4-Dihydroxy-5-iodobenzoic acid is an organic compound with the molecular formula C7H5IO4 . It is a derivative of benzoic acid, which has an iodine atom and two hydroxyl groups attached to a central benzene ring .

Molecular Structure Analysis

The molecular structure of 2,4-Dihydroxy-5-iodobenzoic acid consists of a benzene ring with two hydroxyl groups, an iodine atom, and a carboxylic acid group . The exact positions of these substituents on the benzene ring can be determined by the name of the compound: the iodine atom is on the 5th carbon atom, while the hydroxyl groups are on the 2nd and 4th carbon atoms .Physical And Chemical Properties Analysis

2,4-Dihydroxy-5-iodobenzoic acid has a molecular weight of 280.02 . It is recommended to be stored in a refrigerated environment . More specific physical and chemical properties such as melting point, solubility, and stability might be found in specialized chemical databases or literature.Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 2,4-Dihydroxy-5-iodobenzoic acid, focusing on six unique fields:

Pharmaceutical Development

2,4-Dihydroxy-5-iodobenzoic acid is utilized in the synthesis of various pharmaceutical compounds. Its unique structure, featuring both hydroxyl and iodine groups, makes it a valuable intermediate in the development of drugs with potential anti-inflammatory, antimicrobial, and anticancer properties. Researchers explore its derivatives for enhanced bioactivity and reduced side effects .

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. Its reactivity allows for the formation of complex molecules through various chemical reactions, including coupling reactions and cyclizations. It is particularly useful in the synthesis of heterocyclic compounds, which are important in medicinal chemistry and material science .

Material Science

In material science, 2,4-Dihydroxy-5-iodobenzoic acid is employed in the creation of novel polymers and advanced materials. Its incorporation into polymer chains can enhance the thermal stability, mechanical strength, and chemical resistance of the resulting materials. These properties are valuable in developing high-performance materials for industrial applications .

Analytical Chemistry

The compound is used as a reagent in analytical chemistry for the detection and quantification of various substances. Its ability to form stable complexes with metals and other analytes makes it useful in spectroscopic and chromatographic methods. This application is critical in environmental monitoring, food safety, and clinical diagnostics .

Biochemical Research

In biochemical research, 2,4-Dihydroxy-5-iodobenzoic acid is used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation. This research is essential for understanding disease mechanisms and developing therapeutic strategies .

Safety and Hazards

While specific safety data for 2,4-Dihydroxy-5-iodobenzoic acid is not available, general precautions for handling similar compounds include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . In case of accidental exposure, immediate medical attention is required .

Mecanismo De Acción

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dihydroxy-5-iodobenzoic acid . Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with target molecules. More research is needed to understand these influences.

Propiedades

IUPAC Name |

2,4-dihydroxy-5-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO4/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,9-10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHIUNVBVKLJAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dihydroxy-5-iodobenzoic acid | |

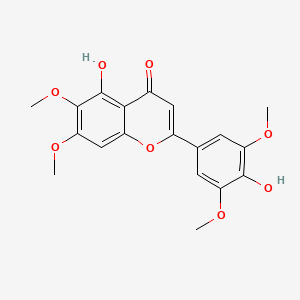

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B3038228.png)

![1-[4-(Difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione](/img/structure/B3038246.png)